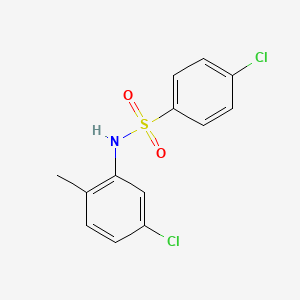

4-chloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c1-9-2-3-11(15)8-13(9)16-19(17,18)12-6-4-10(14)5-7-12/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRAIVPRFCPRRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967997 | |

| Record name | 4-Chloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-89-0 | |

| Record name | 4-Chloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide can be achieved through a multi-step process. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-chloro-2-methylaniline in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often incorporating automated systems for monitoring and controlling reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-chloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide structure.

Biological Studies: The compound is used in research on enzyme inhibition and protein binding.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is explored for its properties in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Key Observations :

- Melting Points : Compounds with rigid substituents (e.g., triazine in ) exhibit higher melting points (255–279°C) due to increased molecular packing efficiency .

- Conformational Flexibility : The torsion angle at the sulfonamide group varies significantly; for example, 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide adopts a twisted conformation (77.8°), while analogs with fewer substituents show angles closer to -58° .

- Lipophilicity : Chlorine and methyl groups in the target compound likely enhance lipophilicity compared to methoxy or hydrophilic substituents .

Structural and Electronic Considerations

- Electron-Withdrawing Effects : Chlorine substituents deactivate the benzene ring, directing further electrophilic substitution to specific positions .

- Hydrogen Bonding : The sulfonamide NH group participates in hydrogen bonding, influencing crystal packing and intermolecular interactions .

- Steric Effects : The 2-methyl group in the target compound may hinder rotation around the sulfonamide bond, affecting conformational stability .

Biological Activity

4-Chloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C13H11Cl2N1O2S

- Molecular Weight : 307.21 g/mol

This sulfonamide derivative contains a chloro-substituted benzene ring, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. The sulfonamide moiety is known to interfere with bacterial folic acid synthesis, which is crucial for their growth and replication.

Inhibition of Bacterial Growth

Research indicates that sulfonamides, including this compound, exhibit antibacterial properties through competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which plays a critical role in the bacterial folate synthesis pathway. This action results in the disruption of nucleic acid synthesis and ultimately bacterial cell death.

Antimicrobial Activity

A study conducted on various sulfonamide derivatives highlighted the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results demonstrate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been evaluated for its anticancer potential. Research involving various cancer cell lines has shown promising results regarding its cytotoxic effects.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| HCT-116 (Colon Cancer) | 12 |

The IC50 values indicate that the compound effectively inhibits cancer cell proliferation at relatively low concentrations.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside other sulfonamides. The study found that the compound exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by drug-resistant bacteria.

Case Study: Anticancer Mechanism

Another investigation focused on the mechanism of action against cancer cells. The study utilized flow cytometry to analyze apoptosis in treated cells. Results showed that treatment with the compound led to increased annexin V binding, indicating enhanced apoptotic activity compared to untreated controls.

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and 5-chloro-2-methylaniline. Aqueous basic conditions (e.g., sodium bicarbonate) facilitate the reaction, with dichloromethane (DCM) or tetrahydrofuran (THF) as solvents. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity . Optimization of yield (37–73%) depends on stoichiometric control of the amine and sulfonyl chloride, as well as reaction time (3–12 hours) .

Q. What spectroscopic techniques are critical for structural validation?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm), sulfonamide NH (δ ~7.2 ppm, broad singlet), and methyl groups (δ ~2.2 ppm) .

- IR : Confirm sulfonamide S=O stretches (1334–1160 cm⁻¹) and NH stretches (~3240 cm⁻¹) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with R-factors <0.05 indicating high accuracy .

Q. How is the compound characterized for solubility and stability in biological assays?

Solubility is assessed in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4). Stability studies use HPLC to monitor degradation under physiological conditions (37°C, 24–72 hours). Lipophilicity (logP) is calculated via shake-flask or chromatographic methods to predict membrane permeability .

Advanced Research Questions

Q. What strategies are employed to enhance bioactivity through structural modifications?

- Functional group addition : Introduce boronate esters (e.g., via Suzuki coupling) or cyclopentane-dione moieties to improve target binding .

- Hybridization : Combine with heterocycles (e.g., quinazolinones) to enhance antimicrobial or anticancer activity .

- Isosteric replacement : Replace sulfonamide with sulfonylurea or carbamate groups to modulate enzyme inhibition .

Q. How are computational methods integrated into SAR studies?

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

Q. How are biological activities evaluated in enzyme inhibition assays?

- NLRP3 inflammasome inhibition : THP-1 macrophages are primed with LPS, then treated with the compound (1–50 µM). IL-1β release is quantified via ELISA .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) measure IC₅₀ values, with apoptosis confirmed via flow cytometry (Annexin V/PI staining) .

Q. What analytical techniques resolve contradictions in biological data?

- Metabolite profiling : LC-MS/MS identifies active metabolites in plasma or liver microsomes. For example, hydroxylated derivatives may explain off-target effects .

- Kinetic studies : Surface plasmon resonance (SPR) measures binding kinetics (kₒₙ/kₒff) to distinguish true inhibitors from assay artifacts .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Sulfonylation | 4-Chlorobenzenesulfonyl chloride, 5-chloro-2-methylaniline, DCM, NaHCO₃ | 37–73 | >95% | |

| Cyclopentane-dione conjugation | TFA/DCM, reverse-phase HPLC | 73–88 | >99% |

Q. Table 2. Biological Activity Profile

| Assay | Target | IC₅₀ (µM) | Model System | Reference |

|---|---|---|---|---|

| NLRP3 inhibition | IL-1β release | 5.2 ± 0.8 | THP-1 macrophages | |

| Anticancer | MCF-7 viability | 12.4 ± 1.3 | MTT assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.